

Biophysical Characterization of 2-Amino-2'-deoxy-2'-fluoroadenosine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-2'-deoxy-2'-fluoroadenosine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biophysical characteristics of **2-Amino-2'-deoxy-2'-fluoroadenosine**, a synthetic nucleoside analog with potential therapeutic applications. Due to the limited availability of direct quantitative data for this specific molecule, this guide incorporates information from closely related analogs to infer its likely properties and enzymatic interactions. The document details its presumed mechanism of action, summarizes key biophysical and structural data from analogous compounds, and provides detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, facilitating further investigation into the therapeutic potential of **2-Amino-2'-deoxy-2'-fluoroadenosine**.

Introduction

2-Amino-2'-deoxy-2'-fluoroadenosine is a purine nucleoside analog distinguished by a fluorine atom at the 2'-position of the deoxyribose sugar and an amino group at the 2-position of the adenine base. As a member of the family of fluorinated nucleosides, it is of significant interest for its potential antiviral and antineoplastic properties.[1][2] The introduction of a fluorine atom at the 2'-position is known to enhance the metabolic stability of nucleosides by making them resistant to enzymatic degradation.[1] One supplier notes that **2-Amino-2'-deoxy-2'-fluoroadenosine** is resistant to enzymatic deamination.[3]

The general mechanism of action for such nucleoside analogs involves intracellular phosphorylation by host cell kinases to the active triphosphate form. This triphosphate analog can then act as a competitive inhibitor or a chain terminator for viral RNA or DNA polymerases, thereby disrupting viral replication.[4][5][6] The primary kinases anticipated to be involved in the initial phosphorylation of **2-Amino-2'-deoxy-2'-fluoroadenosine** are adenosine kinase (ADK) and deoxycytidine kinase (dCK), given their known roles in the activation of similar nucleoside analogs.[7][8][9]

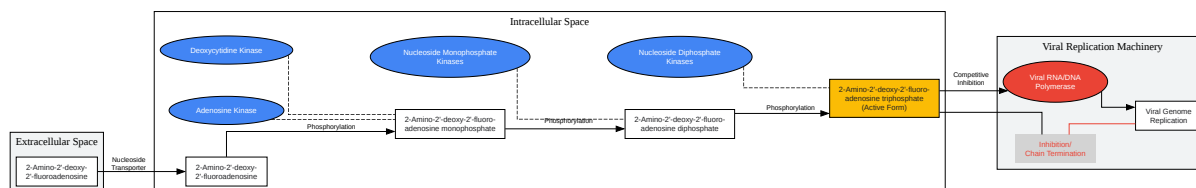
Physicochemical Properties

The fundamental physicochemical properties of **2-Amino-2'-deoxy-2'-fluoroadenosine** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ FN ₆ O ₃	[10]
Molecular Weight	284.25 g/mol	[10]
CAS Number	134444-47-6	[10]
Appearance	White to Off-white Powder	[11]
Purity	>97%	[11]
Solubility	Information not available	
Melting Point	Information not available	

Proposed Mechanism of Action: A Signaling Pathway

The proposed intracellular activation and mechanism of action of **2-Amino-2'-deoxy-2'-fluoroadenosine** as an antiviral agent is depicted in the following signaling pathway diagram.



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Proposed intracellular activation pathway of **2-Amino-2'-deoxy-2'-fluoroadenosine**.

Biophysical Data Summary (from Analogs)

Direct quantitative biophysical data for **2-Amino-2'-deoxy-2'-fluoroadenosine** is not readily available in the public domain. The following tables summarize data from closely related analogs to provide an estimate of its potential biophysical properties.

Table 1: Binding Affinity and Enzymatic Activity of Analogous Compounds

Compound	Enzyme	Parameter	Value	Method	Source
2'-Deoxyadenosine	Adenosine Deaminase (Human)	Binding Affinity (relative to Adenosine)	Lower	MD Simulation	[12]
2-Aminodeoxyadenosine	-	Duplex Formation Tendency	Increased (vs. deoxyadenosine)	1D NMR	[13]
2'-Deoxy-2'-fluoroguanosine triphosphate	Influenza Virus Transcriptase	K _i	1.0 μM	Enzyme Kinetics	[14]
2'-Deoxy-2'-fluoro-4'-azidocytidine triphosphate	HIV-1 Reverse Transcriptase	Incorporation Efficiency	High	Enzyme Kinetics	[4]
2'-Deoxy-2'-fluoro-4'-azidocytidine triphosphate	SARS-CoV-2 RdRp	Incorporation Efficiency	Very Low	Enzyme Kinetics	[4]

Table 2: Structural Data of Analogous Compounds

Compound	Method	Key Findings	Source
2'-Deoxy-2'-fluorinosine	X-ray Crystallography	Sugar pucker is a twisted conformation (C3'-endo-C4'-exo and C4'-exo-C3'-endo).	[15]
2'-Deoxy-2'-fluoroarabinofuranosyl thymine (in B-DNA)	X-ray Crystallography	Incorporated nucleosides adopt an O4'-endo conformation.	[16]
α -D-2'-Deoxyadenosine	X-ray Crystallography	Both conformers adopt a syn conformation of the nucleobase with a C2'-endo sugar pucker.	[17]
2-Aminodeoxyadenosine (in d(T-A'-T-A'))	1D NMR	Adopts a stacked B-DNA type structure at low temperatures.	[13]

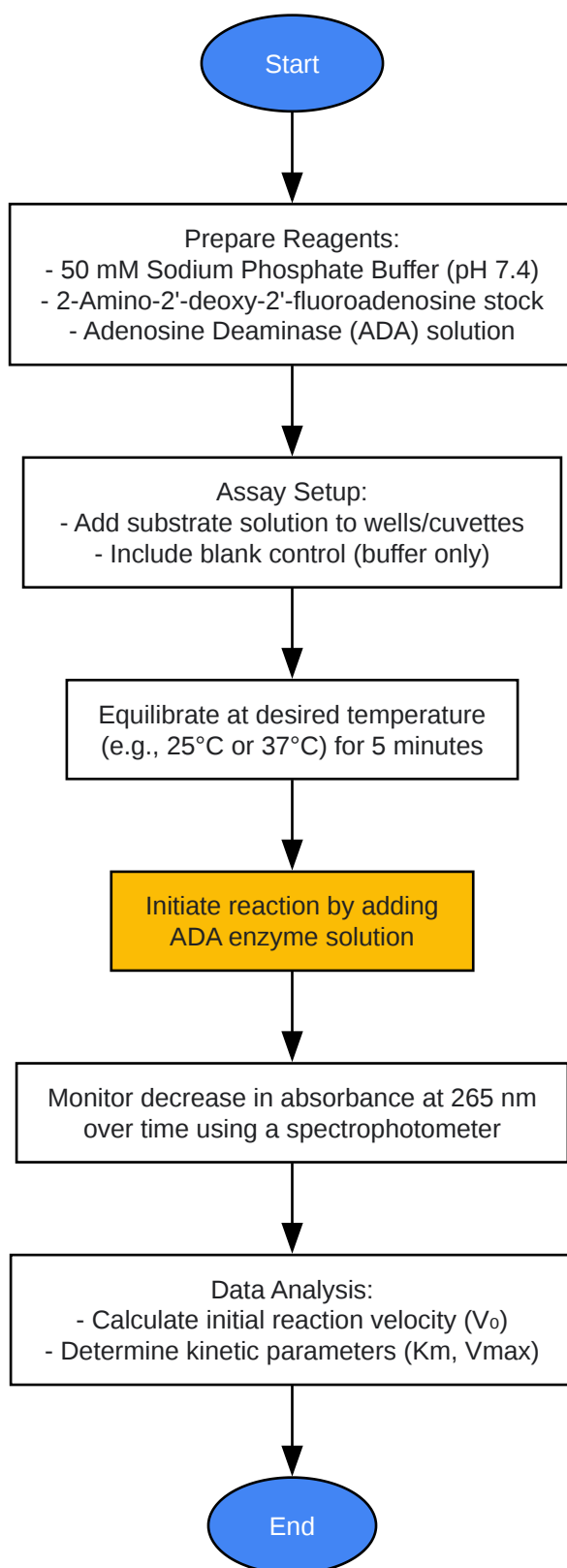
Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the biophysical properties of **2-Amino-2'-deoxy-2'-fluoroadenosine**. These protocols are based on established methods for similar nucleoside analogs.

Adenosine Deaminase (ADA) Activity Assay (Spectrophotometric)

This protocol is adapted from standard ADA assays to measure the deamination of **2-Amino-2'-deoxy-2'-fluoroadenosine**.^[7] The assay is based on the decrease in absorbance at 265 nm as the substrate is converted to its corresponding inosine analog.

Workflow Diagram:



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Workflow for the spectrophotometric ADA activity assay.

Materials:

- 50 mM Sodium Phosphate Buffer, pH 7.4
- **2-Amino-2'-deoxy-2'-fluoroadenosine**
- Purified Adenosine Deaminase (e.g., from bovine spleen)
- UV-transparent 96-well plate or quartz cuvettes
- Spectrophotometer capable of reading at 265 nm

Procedure:

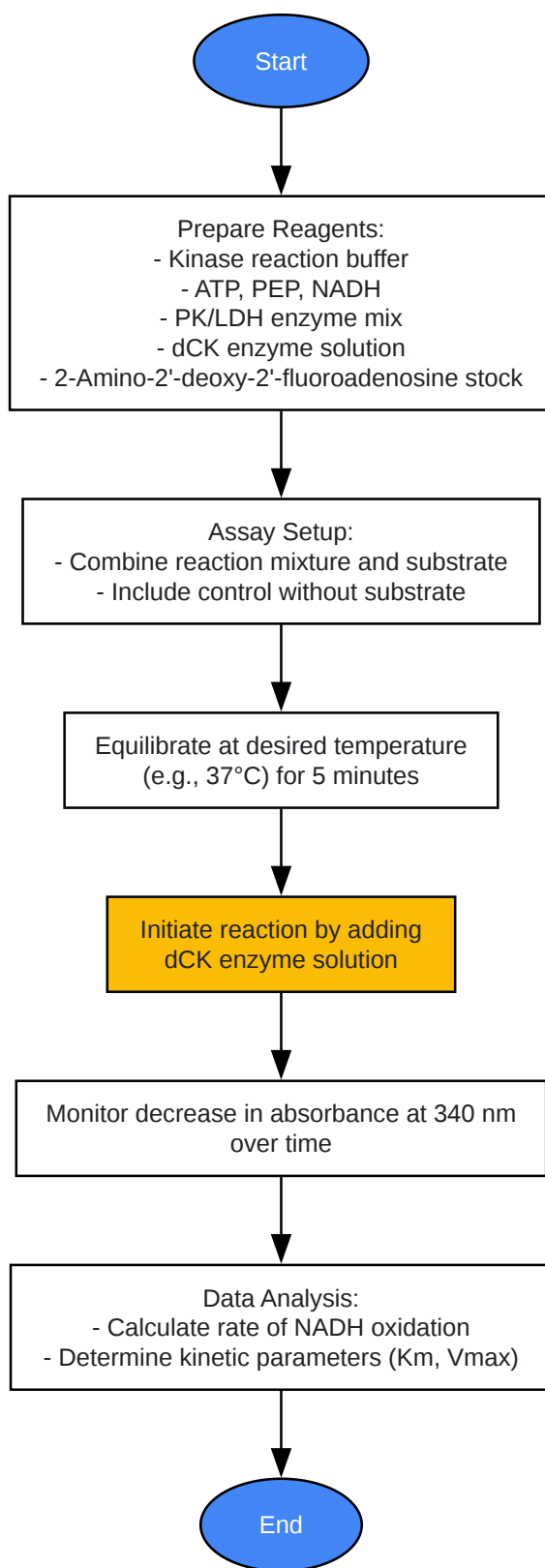
- Reagent Preparation:
 - Prepare a stock solution of **2-Amino-2'-deoxy-2'-fluoroadenosine** in 50 mM Sodium Phosphate Buffer, pH 7.4. The concentration range should span the expected K_m value.
 - Dilute the ADA enzyme in the same buffer to a working concentration that provides a linear reaction rate for at least 10 minutes.
- Assay Setup:
 - For a 96-well plate assay, add 180 μL of the substrate solution to each well.
 - For a cuvette-based assay, add 900 μL of the substrate solution to the cuvette.
 - Include a blank control containing only the buffer.
- Enzyme Reaction:
 - Equilibrate the plate or cuvette at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
 - Initiate the reaction by adding 20 μL (for 96-well plate) or 100 μL (for cuvette) of the diluted ADA enzyme solution.
 - Mix gently by pipetting or inverting the cuvette.

- Data Acquisition:
 - Immediately begin monitoring the decrease in absorbance at 265 nm.
 - Record data points every 15-30 seconds for 10-20 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law ($\Delta A = \epsilon bc$). The change in molar extinction coefficient ($\Delta \epsilon$) between the substrate and product needs to be determined experimentally.
 - Plot V_0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m and V_{max} .

Deoxycytidine Kinase (dCK) Activity Assay (Coupled Spectrophotometric)

This protocol describes a continuous coupled spectrophotometric assay to measure the kinase activity of dCK with **2-Amino-2'-deoxy-2'-fluoroadenosine**.^{[7][18]} The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.

Workflow Diagram:



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Workflow for the coupled spectrophotometric dCK activity assay.

Materials:

- Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- ATP
- Phosphoenolpyruvate (PEP)
- NADH
- Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix
- Purified human deoxycytidine kinase (dCK)
- **2-Amino-2'-deoxy-2'-fluoroadenosine**
- 96-well plate or quartz cuvettes
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Reagent Preparation:
 - Prepare a reaction mixture containing ATP, PEP, and NADH in the kinase reaction buffer. Typical final concentrations are 1 mM ATP, 2 mM PEP, and 0.2 mM NADH.
 - Add the PK/LDH enzyme mix to the reaction mixture according to the manufacturer's instructions.
 - Prepare a stock solution of **2-Amino-2'-deoxy-2'-fluoroadenosine** in the kinase reaction buffer.
 - Dilute dCK in cold kinase reaction buffer to a working concentration.
- Assay Setup:
 - In a 96-well plate or cuvette, combine the reaction mixture and the **2-Amino-2'-deoxy-2'-fluoroadenosine** solution at various concentrations.

- Include a control without the substrate to measure any background ATPase activity.
- Enzyme Reaction:
 - Equilibrate the assay mixture at the desired temperature (e.g., 37°C) for 5 minutes.
 - Initiate the reaction by adding the diluted dCK enzyme.
- Data Acquisition:
 - Immediately monitor the decrease in absorbance at 340 nm.
 - Record data points every 30-60 seconds for 15-30 minutes.
- Data Analysis:
 - Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm ($6220 \text{ M}^{-1}\text{cm}^{-1}$).
 - Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .

Conclusion

2-Amino-2'-deoxy-2'-fluoroadenosine is a promising nucleoside analog with potential therapeutic value. While direct biophysical data for this compound is limited, analysis of its structural analogs suggests it likely possesses enhanced metabolic stability and acts as a substrate for cellular kinases, leading to the inhibition of viral polymerases. The experimental protocols provided in this guide offer a framework for the comprehensive biophysical characterization of **2-Amino-2'-deoxy-2'-fluoroadenosine**, which is essential for elucidating its precise mechanism of action and advancing its development as a potential therapeutic agent. Further studies are warranted to determine its specific binding affinities, thermodynamic profiles, and structural interactions with its target enzymes.

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